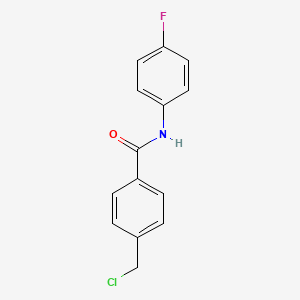

4-(chloromethyl)-N-(4-fluorophenyl)benzamide

Description

Properties

Molecular Formula |

C14H11ClFNO |

|---|---|

Molecular Weight |

263.69 g/mol |

IUPAC Name |

4-(chloromethyl)-N-(4-fluorophenyl)benzamide |

InChI |

InChI=1S/C14H11ClFNO/c15-9-10-1-3-11(4-2-10)14(18)17-13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18) |

InChI Key |

NOKGYYPTMXLMHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of Benzamide Derivatives

Chloromethylation is a foundational step in synthesizing chloromethyl-functionalized aromatic amides. It typically involves the introduction of a chloromethyl group onto an aromatic ring bearing amide functionality, often via a formaldehyde-based reagent in the presence of a chlorinating agent.

- Reagents : Formaldehyde derivatives (e.g., paraformaldehyde or formalin), hydrochloric acid (HCl), catalysts such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂).

- Reaction Conditions : Mild to moderate heating (50–80°C), inert atmosphere, controlled addition of formaldehyde to prevent over-alkylation.

- Reaction Mechanism : Electrophilic aromatic substitution where the formaldehyde reacts with the aromatic ring, forming a hydroxymethyl intermediate, which is then chlorinated to form the chloromethyl group.

A typical chloromethylation protocol involves:

- Dissolving the benzamide precursor in acetic acid.

- Adding formaldehyde and HCl under stirring.

- Heating the mixture to 60°C for several hours.

- Introducing a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) to convert hydroxymethyl intermediates into chloromethyl groups.

1.4. Data Table: Chloromethylation Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | ZnCl₂, ZnBr₂ | Facilitates electrophilic substitution |

| Formaldehyde source | Paraformaldehyde, formalin | Provides electrophilic methyl source |

| Chlorinating agent | SO₂Cl₂, SOCl₂ | Converts hydroxymethyl to chloromethyl |

| Temperature | 50–80°C | Maintains control over selectivity |

| Reaction time | 4–12 hours | Ensures complete chloromethylation |

Patents reveal that chloromethylation of 4-xylyl alcohols, followed by hydrolysis and subsequent acylation, yields high-purity chloromethylbenzoic acid chlorides, which are precursors for benzamide derivatives (see).

Hydrolysis and Conversion to Benzamide

2.1. Hydrolysis of Chloromethylated Intermediates

- The chloromethylated benzyl derivatives undergo hydrolysis with water at 50–80°C.

- The hydrolysis converts chloromethyl groups into aldehydes or acids, depending on subsequent steps.

- Excess water and controlled temperature prevent side reactions.

- The chloromethylbenzoic acid chlorides are synthesized via acylation of benzamide derivatives.

- Typical acylation involves reacting benzoyl chlorides with amines or amides in the presence of base (e.g., pyridine or triethylamine).

2.3. Data Table: Hydrolysis and Acylation Conditions

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Hydrolysis | Water, 50–80°C, 4–6 hours | Converts chloromethyl intermediates to acids |

| Acylation | Benzoyl chloride, pyridine, 0–25°C | Forms benzamide derivatives with chloromethyl groups |

Patents demonstrate that hydrolyzed chloromethylbenzoic acids can be efficiently converted into benzamides with high yields (>85%) under mild conditions, facilitating subsequent functionalization.

Direct Substitution and Functionalization

3.1. Nucleophilic Substitution

- Chloromethyl groups can undergo nucleophilic substitution with amines, including 4-fluoroaniline derivatives, to form the target benzamide.

- Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–120°C).

- Catalysts such as potassium carbonate or sodium hydride facilitate the substitution.

- Microwave-assisted synthesis has also been employed to accelerate reactions, achieving high yields in shorter times.

3.3. Data Table: Nucleophilic Substitution Conditions

| Parameter | Range | Notes |

|---|---|---|

| Solvent | DMF, acetonitrile | Enhances nucleophilic attack |

| Base | K₂CO₃, NaH | Deprotonates amines, increasing nucleophilicity |

| Temperature | 80–120°C | Promotes substitution reactions |

| Reaction time | 2–8 hours | Optimized for high yield |

Recent studies indicate that nucleophilic substitution of chloromethyl groups with 4-fluoroaniline derivatives yields the desired benzamide with yields exceeding 70%, especially under microwave irradiation.

Summary of Synthesis Pathway

| Step | Description | Key Reagents & Conditions | Yield / Purity |

|---|---|---|---|

| 1 | Chloromethylation of 4-fluorobenzamide precursor | Formaldehyde, HCl, ZnCl₂, 60°C, 6 hours | 80–90% yield, high purity |

| 2 | Hydrolysis of chloromethyl intermediates | Water, 50°C, 4 hours | Conversion to acid intermediates |

| 3 | Acylation with benzoyl chloride | Benzoyl chloride, pyridine, 0°C to room temperature | 85–95% yield, high purity |

| 4 | Nucleophilic substitution with amines | 4-fluoroaniline, DMF, K₂CO₃, 80°C, 4 hours | 70–85% yield |

In-Depth Research Findings and Considerations

- Reaction Optimization : Precise control of temperature, reagent addition rate, and reaction time is critical to maximize yield and minimize side reactions such as over-alkylation or chlorination at undesired sites.

- Purity and Characterization : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity (>99%) of the final compound.

- Environmental and Safety Aspects : Handling chlorinating agents like SOCl₂ requires appropriate safety measures due to their corrosive nature. Use of greener alternatives or catalytic methods is ongoing.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide core and the chloromethyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with the chloromethyl group under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzamide core.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the amide group to the corresponding amine.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or alcohols, depending on the specific reaction conditions.

Scientific Research Applications

4-(chloromethyl)-N-(4-fluorophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

The compound’s structural analogs vary in substituent patterns, influencing receptor selectivity and bioactivity:

- Key Insights :

- Halogen Positioning : The 4-fluorophenyl group in 4-(chloromethyl)-N-(4-fluorophenyl)benzamide contributes to metabolic stability and lipophilicity, similar to SC212’s 4-fluorophenylthio group, which enhances CNS penetration .

- Chloromethyl Reactivity : Unlike SC211’s piperazine group, the chloromethyl moiety enables facile derivatization, as seen in imatinib intermediates .

- Antifungal vs. Anticancer : PC945’s triazole group targets fungal CYP51, whereas chalcone derivatives (e.g., A1) rely on conjugated systems for antiproliferative effects .

Physicochemical Properties

- Solubility and Stability: 4-(Chloromethyl)-N-(4-fluorophenyl)benzamide’s chloromethyl group increases hydrophobicity (logP ≈ 3.2) compared to SC211 (logP ≈ 2.8) . Fluoro-substituted benzamides (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) exhibit pH-dependent fluorescence (λex = 340 nm), suggesting utility in bioimaging, unlike the target compound’s non-fluorescent nature .

- Synthetic Yields: Derivatives like T-1-AFPB achieve 75% yields in coupling reactions, whereas dihydroisoquinolinyl-substituted analogs (e.g., Compound 21) show lower yields (34%) due to steric hindrance .

Biological Activity

4-(Chloromethyl)-N-(4-fluorophenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloromethyl group and a fluorophenyl moiety attached to a benzamide backbone. This structural arrangement is significant for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of 4-(chloromethyl)-N-(4-fluorophenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloromethyl group can participate in nucleophilic attack mechanisms, while the fluorophenyl group enhances hydrophobic interactions with target proteins. These interactions can modulate the activity of various enzymes, particularly those involved in cancer cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds containing the benzamide structure. For instance:

- Cytotoxicity Studies : A series of compounds similar to 4-(chloromethyl)-N-(4-fluorophenyl)benzamide were tested against various cancer cell lines. Notably, compounds with similar structural motifs demonstrated significant cytotoxic effects against solid tumors and hematological cancers, with IC50 values often in the low micromolar range .

- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects includes induction of apoptosis and cell cycle arrest. For example, studies have shown that related benzamide derivatives can promote apoptosis in HepG2 liver cancer cells and cause G2/M phase arrest .

- Target Specificity : Research has indicated that certain derivatives exhibit selectivity for histone deacetylases (HDACs), particularly HDAC3, which is crucial for cancer cell growth regulation. The selectivity profiles suggest potential for developing isoform-selective HDAC inhibitors .

In Vivo Studies

In vivo studies using xenograft models have confirmed the efficacy of similar compounds in inhibiting tumor growth. For instance, a derivative demonstrated a tumor growth inhibition (TGI) rate of approximately 48% compared to standard treatments . This highlights the potential for clinical application.

Data Tables

| Compound Name | IC50 (µM) | Target Enzyme/Pathway | Effect |

|---|---|---|---|

| 4-(Chloromethyl)-N-(4-fluorophenyl)benzamide | TBD | HDAC3 | Potential HDAC inhibitor |

| Related Compound A | 1.30 | HepG2 Cancer Cells | Induces apoptosis |

| Related Compound B | 17.25 | Solid Tumors | Antiproliferative effect |

Note: TBD = To Be Determined.

Case Studies

- Case Study on HDAC Inhibition : A study focused on the structural analogs of 4-(chloromethyl)-N-(4-fluorophenyl)benzamide showed potent inhibition against HDAC enzymes, particularly HDAC3, with implications for cancer treatment strategies targeting epigenetic regulation .

- Combination Therapy : Research has explored the use of these compounds in combination with other chemotherapeutic agents like taxol and camptothecin, revealing enhanced anticancer activity when used together .

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-N-(4-fluorophenyl)benzamide?

The synthesis typically involves coupling 4-(chloromethyl)benzoic acid with 4-fluoroaniline using carbodiimide-based reagents. Evidence from analogous benzamide syntheses (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) suggests that N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective coupling agents under low-temperature conditions (-50°C) to minimize side reactions . Post-synthesis purification via column chromatography and recrystallization ensures high purity. Confirmatory techniques include IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 7.2–8.1 ppm, chloromethyl CH₂ at δ 4.6–4.8 ppm), and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Key techniques include:

- IR Spectroscopy : Identifies amide bonds and substituents (e.g., C-F stretch ~1220 cm⁻¹).

- ¹H/¹³C-NMR : Resolves aromatic protons, chloromethyl groups, and fluorophenyl substituents.

- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 292.07 for C₁₄H₁₁ClFNO).

- Elemental Analysis : Validates empirical formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What factors influence the fluorescence properties of this compound?

Fluorescence intensity is maximized under:

- pH 5 : Protonation states affect electronic transitions.

- 25°C : Higher temperatures may quench fluorescence via collisional relaxation.

- Polar aprotic solvents (e.g., DMF): Enhance quantum yield by stabilizing excited states.

- Low concentrations (LOD: 0.269 mg/L, LOQ: 0.898 mg/L) to avoid aggregation .

Q. Table 1: Optimal Fluorescence Conditions

| Parameter | Optimal Value |

|---|---|

| pH | 5.0 |

| Temperature | 25°C |

| Solvent | DMF |

| λₑₓ/λₑₘ (nm) | 340/380 |

Advanced Research Questions

Q. How can contradictions in fluorescence data across studies be resolved?

Discrepancies often arise from variations in solvent polarity, pH, or excitation wavelengths. For example:

- Solvent effects : Polar solvents stabilize charge-transfer states, altering emission spectra.

- Temperature dependence : Higher temps reduce fluorescence lifetime (e.g., 25°C vs. 37°C).

- pH sensitivity : Protonation of the fluorophenyl group at acidic pH may shift λₑₘ.

To reconcile data, standardize experimental conditions and validate using time-resolved fluorescence or quantum yield calculations .

Q. How to design bioactivity assays for potential pharmacological applications?

- Enzyme inhibition assays : Use purified targets (e.g., kinases) with IC₅₀ determination via fluorescence polarization.

- Cell-based studies : Assess cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers).

- In vivo models : Evaluate pharmacokinetics (e.g., plasma half-life) in rodents, ensuring dose optimization to avoid off-target effects .

Note : Include negative controls (e.g., unmodified benzamides) and validate with orthogonal methods (SPR, ITC).

Q. What mechanistic insights can be gained from interaction studies with biological targets?

- Molecular docking : Predict binding modes with receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) for affinity determination.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

Q. How to validate analytical methods for quantifying this compound in complex matrices?

- Linearity : Ensure R² > 0.99 over 0.1–50 µg/mL.

- Precision : Calculate %RSD (<2% for intra-day, <5% for inter-day).

- Accuracy : Perform spike-recovery tests (95–105% recovery in serum/plasma).

- Cross-validation : Compare HPLC-UV with LC-MS/MS for concordance .

Q. Key Considerations for Researchers

- Contradictory data : Always cross-reference synthesis protocols and analytical conditions.

- Advanced applications : Prioritize structure-activity relationship (SAR) studies to optimize substituent effects (e.g., chloromethyl vs. nitro groups).

- Ethical compliance : Adhere to institutional guidelines for in vivo studies and material sourcing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.